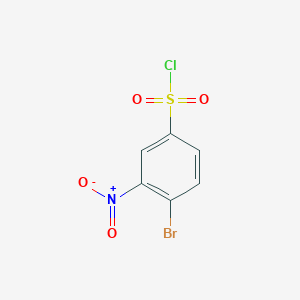

4-Bromo-3-nitrobenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJQQLFBGSDTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4750-22-5 | |

| Record name | 4-bromo-3-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-3-nitrobenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. From its fundamental physicochemical properties to its applications in modern drug discovery, this document serves as an essential resource for researchers and professionals in the field.

Introduction: A Versatile Building Block

This compound, with the CAS number 4750-22-5, is an aromatic sulfonyl chloride that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its utility stems from the presence of multiple reactive sites: a highly electrophilic sulfonyl chloride group, and a benzene ring substituted with both a bromo and a nitro group. These features allow for a diverse range of chemical transformations, making it a versatile tool in the construction of novel compounds, particularly in the realm of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective use in chemical reactions.

Core Molecular and Physical Characteristics

| Property | Value | Source |

| CAS Number | 4750-22-5 | [2][3][][5] |

| Molecular Formula | C₆H₃BrClNO₄S | [3] |

| Molecular Weight | 300.51 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not explicitly available. However, related compounds such as 4-Nitrobenzenesulfonyl chloride and 4-Bromobenzenesulfonyl chloride have melting points in the range of 66-70 °C and 73-75 °C, respectively.[6] | Inferred from related compounds |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethers, and insoluble in water, similar to other aromatic sulfonyl chlorides.[7] | Inferred from related compounds |

Synthesis of this compound

Proposed Synthetic Workflow

A logical precursor for the synthesis of this compound is 1-bromo-2-nitrobenzene. The chlorosulfonation of this starting material would introduce the sulfonyl chloride group at the position para to the bromo substituent and meta to the nitro group.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Disclaimer: This is a generalized, hypothetical protocol based on similar reactions and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

-

Reagent Addition: Charge the flask with an excess of chlorosulfonic acid and cool it in an ice bath.

-

Substrate Addition: Slowly add 1-bromo-2-nitrobenzene dropwise from the dropping funnel to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexanes and ethyl acetate.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its functional groups. The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic substitution reactions. The electron-withdrawing nitro group further enhances the electrophilicity of the sulfonyl sulfur atom.

Nucleophilic Substitution at the Sulfonyl Group

The primary reaction pathway for this compound involves the attack of nucleophiles at the sulfonyl sulfur, leading to the displacement of the chloride ion. This is a versatile method for the formation of sulfonamides and sulfonate esters.

Caption: General reactivity of this compound.

This reactivity is fundamental to its application in drug discovery, where the sulfonamide linkage is a common pharmacophore. The reaction with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three aromatic protons in the downfield region. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and sulfonyl chloride groups and the anisotropic effect of the bromine atom. Based on data for 3-bromonitrobenzene, the aromatic protons would likely appear as complex multiplets between δ 7.4 and 8.4 ppm.[8]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the sulfonyl chloride group (ipso-carbon) and the carbon bearing the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride and nitro groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 1530-1500 and 1350-1300 | Asymmetric and symmetric NO₂ stretching | Strong |

| 1380-1340 and 1190-1160 | Asymmetric and symmetric SO₂ stretching | Strong |

| ~580 | S-Cl stretching | Medium to Strong |

| 3100-3000 | Aromatic C-H stretching | Medium to Weak |

| 1600-1450 | Aromatic C=C stretching | Medium to Strong |

Applications in Drug Discovery and Development

Aromatic sulfonyl chlorides, including nitro-substituted derivatives, are important reagents in medicinal chemistry.[9] They are frequently used to introduce the sulfonamide functional group, which is a key component in a wide range of therapeutic agents, including antibiotics, diuretics, and antiviral drugs.

The "nosyl" (nitrobenzenesulfonyl) group, in particular, has been utilized as a protecting group for amines in multi-step syntheses.[9] The electron-withdrawing nature of the nitro group makes the sulfonamide proton acidic, allowing for further functionalization at the nitrogen atom.

While specific examples of the direct use of this compound in marketed drugs were not found in the search results, its structural motifs are present in various patented compounds with potential therapeutic applications. Its utility lies in its ability to act as a scaffold for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with all sulfonyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound.[10][11]

Hazard Statements (Predicted, based on similar compounds):

Precautionary Measures:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[12] Keep the container tightly sealed.

-

Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as it can react violently.

The following diagram outlines the essential safety workflow for handling corrosive sulfonyl chlorides.

Caption: Safety workflow for handling this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in drug discovery and development. Its unique combination of a reactive sulfonyl chloride group and a substituted aromatic ring allows for the construction of diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. While some specific experimental data for this compound remains to be fully documented in publicly available literature, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues.

References

- 1. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum [chemicalbook.com]

- 2. 4-bromo-3-nitrobenzene-1-sulfonyl chloride | 4750-22-5 [chemicalbook.com]

- 3. CAS 4750-22-5 | 8662-D-09 | MDL MFCD18392273 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 4750-22-5|this compound|BLD Pharm [bldpharm.com]

- 6. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Bromo-3-nitrobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-3-nitrobenzenesulfonyl chloride (CAS 4750-22-5), a versatile reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, a proposed synthetic route, its reactivity profile, and its potential applications as a key building block in the synthesis of complex organic molecules.

Core Properties and Structural Attributes

This compound is a polysubstituted aromatic sulfonyl chloride. Its chemical structure, featuring a bromine atom and a nitro group on the benzene ring, imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Key Identifiers and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4750-22-5 | |

| Molecular Formula | C₆H₃BrClNO₄S | |

| Molecular Weight | 300.52 g/mol | |

| IUPAC Name | This compound | [] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)--INVALID-LINK--[O-])Br | |

| Appearance | Expected to be a yellow to brown solid | Inferred from related compounds |

| Melting Point | Not experimentally determined in available literature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ether; likely insoluble in water. | Inferred from related compounds[2] |

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Workflow

References

An In-depth Technical Guide to 4-Bromo-3-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-bromo-3-nitrobenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics and other advanced materials. This document is intended to serve as a practical resource for researchers, offering insights into the strategic use of this versatile building block.

Core Molecular and Physical Properties

This compound is a substituted aromatic sulfonyl chloride. The presence of a bromine atom and a nitro group on the benzene ring, in addition to the highly reactive sulfonyl chloride moiety, makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₄S | [] |

| Molecular Weight | 300.51 g/mol | [] |

| CAS Number | 4750-22-5 | |

| Appearance | Pale yellow to yellow solid (typical for related compounds) | General chemical knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate. Insoluble in water, and reactive with protic solvents like alcohols.[2] | General chemical knowledge for sulfonyl chlorides |

Synthesis of this compound

A common and effective method for the preparation of aromatic sulfonyl chlorides is the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride.

Plausible Synthetic Workflow:

Caption: Plausible synthetic route to this compound.

Experimental Causality:

-

Diazotization: The initial step involves the conversion of the primary aromatic amine (4-bromo-3-nitroaniline) into a diazonium salt. This is a critical transformation as the diazonium group is an excellent leaving group, facilitating the subsequent introduction of the sulfonyl chloride moiety. The reaction is conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst. This follows a Sandmeyer-type mechanism, where the copper facilitates the displacement of the diazonium group and the incorporation of the SO₂Cl group.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack.

The nitro and bromo substituents on the aromatic ring also play a significant role in modulating the reactivity of the molecule. The strong electron-withdrawing nature of the nitro group further enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic substitution compared to unsubstituted benzenesulfonyl chloride.

Reaction with Nucleophiles: Formation of Sulfonamides and Sulfonate Esters

A primary application of this compound is its reaction with nucleophiles, particularly amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[2]

General Reaction Scheme:

Caption: General reaction of this compound with nucleophiles.

This reactivity is fundamental to its utility as a building block in medicinal chemistry, as the sulfonamide functional group is a common motif in a wide array of therapeutic agents.

Applications in Research and Drug Development

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are present in various biologically active compounds. Aromatic sulfonyl chlorides, in general, are crucial intermediates in the synthesis of pharmaceuticals. For instance, related compounds like 4-nitrobenzenesulfonyl chloride are used in the synthesis of drugs such as darunavir and amprenavir.[2]

The presence of the bromo and nitro groups on the phenyl ring of this compound provides synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings at the bromine position) or reduction of the nitro group to an amine, which can then be further modified. This multi-functionality makes it a versatile scaffold for the construction of compound libraries for drug screening.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The following is a representative, self-validating protocol for the synthesis of a sulfonamide from this compound and a primary amine. This protocol is based on standard procedures for sulfonamide formation.

Objective: To synthesize N-benzyl-4-bromo-3-nitrobenzenesulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Pyridine (or another non-nucleophilic base like triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

-

Addition of Amine and Base: To the stirred solution, add 1.1 equivalents of benzylamine, followed by the dropwise addition of 1.2 equivalents of pyridine. The base is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine and unreacted benzylamine.

-

Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.

-

Wash with brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-4-bromo-3-nitrobenzenesulfonamide.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its defined molecular structure and predictable reactivity make it an important tool for medicinal chemists and researchers in the development of novel compounds with potential therapeutic applications. A thorough understanding of its properties and reactivity is key to leveraging its full synthetic potential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-3-nitrobenzenesulfonyl chloride

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-3-nitrobenzenesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offers a robust interpretation of predicted data, and presents a detailed experimental protocol for acquiring high-quality NMR spectra for this compound and its analogs.

Introduction: The Structural Significance of this compound

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the presence of three distinct functional groups on the benzene ring: a bromine atom, a nitro group, and a sulfonyl chloride moiety. The precise arrangement of these substituents dictates the molecule's reactivity and its ability to serve as a versatile building block.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. By probing the magnetic environments of the ¹H and ¹³C nuclei, NMR provides unambiguous evidence of the compound's constitution and the electronic interplay between its functional groups. This guide will illuminate the NMR characteristics of this compound, enabling researchers to confidently identify and utilize this important chemical entity.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the absence of publicly available experimental spectra, the following analysis is based on a predicted ¹H NMR spectrum. The chemical shifts and coupling constants are estimated based on established substituent effects in aromatic systems and comparison with structurally related compounds.

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit a complex pattern arising from the three non-equivalent protons on the benzene ring. The substituents—a bromine atom, a nitro group, and a sulfonyl chloride group—are all strongly electron-withdrawing, which significantly deshields the aromatic protons, shifting their resonances downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.6 - 8.8 | d | J-ortho (H2-H6) ≈ 2-3 |

| H-5 | 8.1 - 8.3 | d | J-ortho (H5-H6) ≈ 8-9 |

| H-6 | 8.4 - 8.6 | dd | J-ortho (H6-H5) ≈ 8-9, J-meta (H6-H2) ≈ 2-3 |

Rationale for Predicted Chemical Shifts and Coupling Patterns:

-

H-2: This proton is positioned ortho to the powerfully electron-withdrawing nitro group and meta to the sulfonyl chloride group. The strong deshielding effect of the adjacent nitro group is expected to shift its resonance to the furthest downfield position. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is situated between the sulfonyl chloride and the bromine atom. It experiences significant deshielding from both adjacent electron-withdrawing groups. It is expected to appear as a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2.

-

H-5: This proton is ortho to the bromine atom and meta to the nitro group. While deshielded, it is expected to be the most upfield of the three aromatic protons. It will appear as a doublet due to coupling with H-6.

The predicted coupling constants are typical for ortho (7-10 Hz) and meta (2-3 Hz) relationships in a benzene ring.

Predicted ¹³C NMR Spectrum: An Insight into the Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six unique carbon atoms of the benzene ring. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SO₂Cl) | 142 - 145 |

| C-2 (C-H) | 128 - 131 |

| C-3 (C-NO₂) | 150 - 153 |

| C-4 (C-Br) | 120 - 123 |

| C-5 (C-H) | 135 - 138 |

| C-6 (C-H) | 130 - 133 |

Causality Behind the Predicted Chemical Shifts:

-

C-1 (C-SO₂Cl): The carbon directly attached to the electron-withdrawing sulfonyl chloride group is expected to be significantly deshielded.

-

C-3 (C-NO₂): The carbon bearing the nitro group will likely be the most deshielded carbon in the spectrum due to the strong electron-withdrawing nature of the nitro functionality.

-

C-4 (C-Br): The carbon attached to the bromine atom is expected to be shielded relative to the other substituted carbons, a phenomenon known as the "heavy atom effect."

-

C-2, C-5, and C-6: These protonated carbons will have chemical shifts influenced by their proximity to the various substituents. Their exact positions can be definitively assigned using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol for NMR Data Acquisition

The following protocol provides a detailed methodology for the preparation and analysis of an NMR sample of this compound. Given the reactivity of the sulfonyl chloride moiety, particularly its sensitivity to moisture, adherence to anhydrous techniques is critical.

I. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound and is compatible with its reactivity. Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are suitable choices. Ensure the solvent is of high purity and stored over molecular sieves to maintain anhydrous conditions.

-

Sample Weighing: In a clean, dry vial, accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-70 mg for ¹³C NMR.

-

Dissolution: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently swirl the vial or use a vortex mixer to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture contamination.

II. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the acquisition of high-quality NMR data for this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a thorough framework for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, grounded in the fundamental principles of NMR spectroscopy and substituent effects, offer a reliable reference for the structural verification of this compound. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible NMR data, which is paramount for the stringent demands of modern chemical research and development. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this and related aromatic sulfonyl chlorides.

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-3-nitrobenzenesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-Bromo-3-nitrobenzenesulfonyl chloride, a pivotal reagent in synthetic chemistry. Moving beyond a rudimentary spectral overview, this document elucidates the theoretical underpinnings of the vibrational modes, presents a field-proven experimental protocol for data acquisition, and offers a detailed interpretation of the resulting spectrum. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is structured to serve as an authoritative resource for scientists engaged in the synthesis and characterization of molecules incorporating this versatile chemical building block.

Introduction: The Molecular Significance and Spectroscopic Imperative

This compound (C₆H₃BrClNO₄S) is a multifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1][] Its utility is anchored in the highly reactive sulfonyl chloride moiety, which serves as a linchpin for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The presence of the bromo and nitro functional groups on the phenyl ring provides orthogonal handles for further synthetic transformations, such as cross-coupling reactions and reductions, respectively.

Given its role as a critical starting material, the unambiguous structural confirmation and purity assessment of this compound are paramount for ensuring the integrity and success of subsequent multi-step syntheses. Infrared spectroscopy presents a rapid, non-destructive, and highly informative analytical technique for this purpose. The IR spectrum provides a unique vibrational "fingerprint" of the molecule, allowing for the direct confirmation of its key functional groups and overall structure.

Theoretical Foundation: Deciphering the Vibrational Symphony

Infrared spectroscopy probes the quantized vibrational states of a molecule. When subjected to infrared radiation, a molecule absorbs energy at frequencies that correspond to its natural modes of vibration, leading to a transition to a higher vibrational energy level. These vibrations, which involve the stretching and bending of chemical bonds, are dictated by the bond strengths, atomic masses, and the overall geometry of the molecule.

For this compound, the IR spectrum is a rich tapestry of absorptions arising from the distinct functional groups present:

-

Sulfonyl Chloride (–SO₂Cl): The two sulfur-oxygen double bonds give rise to strong, characteristic asymmetric and symmetric stretching vibrations. These are typically among the most intense bands in the spectrum due to the large change in dipole moment during vibration.[3]

-

Nitro Group (–NO₂): Similar to the sulfonyl group, the nitro group exhibits two intense stretching vibrations corresponding to the asymmetric and symmetric modes of the nitrogen-oxygen bonds. For aromatic nitro compounds, these bands are highly diagnostic.[4][5][6][7]

-

Substituted Benzene Ring: The aromatic ring contributes a series of characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and several C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[8][9][10][11] Out-of-plane C-H bending vibrations in the lower frequency region can be indicative of the substitution pattern.[10][12]

-

Carbon-Halogen and Carbon-Sulfur Bonds: The C–Br and C–S single bond stretching vibrations are found in the fingerprint region of the spectrum (typically below 1000 cm⁻¹).

Experimental Protocol: A Robust Methodology for High-Fidelity Data Acquisition

The acquisition of a high-quality, reproducible IR spectrum is contingent upon a meticulous experimental approach. The following protocol details the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a modern technique that requires minimal sample preparation and is ideal for solid powders.[13][14][15]

Instrumentation and Reagents

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

-

Sample: this compound (solid powder).

-

Cleaning Supplies: Reagent-grade isopropyl alcohol or acetone and lint-free laboratory wipes.

Step-by-Step Experimental Workflow

-

Instrument Preparation: Power on the FTIR spectrometer and allow the instrument to perform its internal diagnostic checks and reach thermal equilibrium. Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe lightly dampened with isopropyl alcohol or acetone. Allow the solvent to evaporate completely. A pristine crystal surface is crucial for a clean background and an accurate sample spectrum.

-

Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the instrumental and environmental contributions and will be automatically subtracted from the sample spectrum. A typical background is an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (typically a few milligrams) of the this compound powder onto the center of the ATR crystal.

-

Pressure Application: Engage the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for the evanescent wave to effectively penetrate the sample.[16][17]

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

Post-Acquisition Processing: The instrument's software will perform a Fourier transform and ratio the sample scan against the background scan to generate the final absorbance spectrum. A baseline correction may be applied if necessary to account for any broad, underlying instrumental or sample-induced artifacts.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface as described in step 2.

Experimental Workflow Diagram

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Spectral Interpretation and Data Analysis

The infrared spectrum of this compound is characterized by several strong, diagnostic absorption bands. The table below summarizes the expected peak assignments based on established group frequencies for similar aromatic sulfonyl chlorides and nitro compounds.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Expected Intensity |

| 3100 - 3050 | C-H Stretching | Aromatic Ring | Medium to Weak |

| 1600 - 1580 | C=C Stretching | Aromatic Ring | Medium |

| 1550 - 1530 | Asymmetric NO₂ Stretching | Nitro Group | Strong |

| 1475 - 1450 | C=C Stretching | Aromatic Ring | Medium |

| 1390 - 1370 | Asymmetric SO₂ Stretching | Sulfonyl Chloride | Strong |

| 1355 - 1340 | Symmetric NO₂ Stretching | Nitro Group | Strong |

| 1195 - 1175 | Symmetric SO₂ Stretching | Sulfonyl Chloride | Strong |

| 900 - 800 | C-H Out-of-Plane Bending | Aromatic Ring | Medium to Strong |

| 750 - 700 | C-Br Stretching | Carbon-Bromine | Medium |

| 600 - 500 | S-Cl Stretching | Sulfur-Chlorine | Medium to Strong |

Note: The exact peak positions can vary slightly depending on the physical state of the sample and the specific intermolecular interactions in the crystal lattice.

Logical Relationships in Spectral Data

The presence of these key functional groups can be logically mapped to the expected spectral regions, providing a self-validating system for spectral interpretation.

Caption: Correlation of the molecular structure to its expected IR absorption regions.

Conclusion and Outlook

Infrared spectroscopy is an indispensable analytical technique for the structural verification of this compound. The characteristic strong absorption bands of the sulfonyl chloride and nitro groups, coupled with the absorptions from the substituted aromatic ring, provide a definitive spectral signature. By adhering to the robust ATR-FTIR protocol detailed in this guide, researchers can obtain high-fidelity spectra, enabling confident identification of this key synthetic intermediate. This ensures the quality of starting materials, which is a foundational pillar of successful research and development in the chemical and pharmaceutical sciences.

References

- 1. 4-bromo-3-nitrobenzene-1-sulfonyl chloride | 4750-22-5 [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. mt.com [mt.com]

- 16. s4science.at [s4science.at]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

An In-depth Technical Guide to the Solubility of 4-Bromo-3-nitrobenzenesulfonyl Chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-bromo-3-nitrobenzenesulfonyl chloride, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering a foundation for its effective use in the laboratory.

Introduction: Understanding the Molecule

This compound is a substituted aromatic sulfonyl chloride. Its chemical structure, featuring a benzene ring functionalized with a bromo group, a nitro group, and a sulfonyl chloride group, dictates its physical and chemical properties, including its solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₄S | [][2] |

| Molecular Weight | 300.51 g/mol | [][2] |

| Appearance | Likely a solid at room temperature (typical for sulfonyl chlorides) | General chemical knowledge |

| CAS Number | 4750-22-5 | [2] |

The presence of the polar nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups, combined with the less polar brominated aromatic ring, results in a molecule with a complex polarity profile. This duality is central to understanding its solubility behavior.

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the known properties of structurally similar compounds. The polarity of the solvent, its ability to form hydrogen bonds, and the potential for reaction with the sulfonyl chloride group are key determinants of solubility.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Insoluble | The high polarity of the nitro and sulfonyl chloride groups is incompatible with the non-polar nature of hexane. |

| Toluene | Non-polar (aromatic) | Slightly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute, potentially affording slight solubility. |

| Diethyl Ether | Weakly Polar | Moderately Soluble | The ether provides a weakly polar environment that can solvate the solute to some extent without reacting with it. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a good solvent for a wide range of organic compounds and is not reactive towards the sulfonyl chloride. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, chloroform is a versatile solvent for moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality provides sufficient polarity to dissolve the compound. |

| Acetone | Polar Aprotic | Soluble | Acetone is a strong polar aprotic solvent capable of dissolving many polar organic solids. |

| Methanol | Polar Protic | Soluble (with reaction) | While likely soluble, methanol will react with the sulfonyl chloride group to form a methyl sulfonate ester. |

| Ethanol | Polar Protic | Soluble (with reaction) | Similar to methanol, ethanol will react with the sulfonyl chloride to form an ethyl sulfonate ester. |

| Water | Polar Protic | Insoluble | The large, non-polar aromatic backbone and the hydrolytic reactivity of the sulfonyl chloride group lead to insolubility and decomposition. |

Expert Insight: The reactivity of the sulfonyl chloride moiety with protic solvents like alcohols is a critical consideration.[3][4][5][6] While the compound may appear to "dissolve," a chemical transformation is occurring. For applications where the integrity of the this compound is paramount, the use of polar aprotic solvents is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker or on a stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

Dilution: Dilute the filtered sample to a known volume with the same solvent.

-

Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute.

-

Calculation: From the concentration of the diluted sample, calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Causality in Experimental Design: The use of a constant temperature shaker ensures that the solubility is measured under controlled and reproducible conditions. Filtration is essential to prevent artificially high results from undissolved microparticles. HPLC provides a sensitive and accurate means of quantification.

Safety and Handling: A Scientist's Responsibility

This compound is a reactive and hazardous compound that requires careful handling.

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage.[7][8][9][10][11]

-

Harmful if Swallowed: May cause gastrointestinal burns.[7][9]

-

Moisture Sensitive: Reacts with water, potentially releasing corrosive hydrogen chloride gas.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Keep away from water and other protic substances unless a reaction is intended.

-

Store in a cool, dry place in a tightly sealed container.

References

- 2. 4-bromo-3-nitrobenzene-1-sulfonyl chloride | 4750-22-5 [chemicalbook.com]

- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride | C6H2BrClFNO4S | CID 131424198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

reactivity of 4-Bromo-3-nitrobenzenesulfonyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of 4-Bromo-3-nitrobenzenesulfonyl Chloride with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a polyfunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical architecture, featuring a highly electrophilic sulfonyl chloride group and an aromatic ring activated by potent electron-withdrawing groups, presents a landscape of dual reactivity. This guide provides a comprehensive analysis of its reactions with nucleophiles, delineating the two primary competitive pathways: nucleophilic attack at the sulfonyl group and Nucleophilic Aromatic Substitution (SNAr) at the C4 position. We will explore the underlying electronic and steric factors governing this reactivity, provide field-proven experimental protocols, and present data to guide researchers in leveraging this versatile building block for molecular design and synthesis.

Introduction: The Molecular Architecture and Electronic Profile

This compound (CAS 4750-22-5) is a crystalline solid whose synthetic utility is derived from its distinct reactive sites.[1][] Understanding the electronic interplay of its constituent functional groups is paramount to predicting and controlling its behavior in chemical reactions.

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is a powerful electrophilic center. The sulfur atom is in a high oxidation state, bonded to two electronegative oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur, making it a prime target for nucleophilic attack. Reactions at this site typically result in the displacement of the chloride ion to form sulfonamides, sulfonate esters, and other sulfonic acid derivatives.[3][4]

-

The Aromatic Ring: The benzene ring is rendered exceptionally electron-deficient by the combined, powerful electron-withdrawing effects of the nitro group (-NO₂) and the sulfonyl chloride group (-SO₂Cl).[5] This deactivation of the ring towards electrophilic attack conversely activates it for Nucleophilic Aromatic Substitution (SNAr).[6]

-

The Bromo (-Br) and Nitro (-NO₂) Substituents: The bromine atom at C4 serves as a potential leaving group in SNAr reactions. Crucially, the nitro group is positioned ortho to the bromine, and the sulfonyl chloride group is para. This specific arrangement is key to the molecule's reactivity, as both groups can effectively stabilize the negatively charged intermediate (the Meisenheimer complex) formed during an SNAr reaction through resonance.[7][8]

Caption: Key reactive sites on this compound.

Delineating the Reaction Pathways: A Dichotomy of Reactivity

Caption: Competing reaction pathways for nucleophilic attack.

Pathway A: Nucleophilic Attack at the Sulfonyl Group

This is the classic reaction pathway for sulfonyl chlorides. It is generally favored by common nucleophiles like primary and secondary amines, alcohols, and thiols under standard conditions.[9] The reaction proceeds via a tetrahedral intermediate at the sulfur atom, followed by the expulsion of the chloride leaving group.

Mechanism with Amines (Sulfonamide Formation): The reaction of sulfonyl chlorides with primary or secondary amines is a highly efficient method for synthesizing sulfonamides, a critical functional group in many pharmaceuticals.[10][11] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[12]

Mechanism with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols react with sulfonyl chlorides to yield sulfonate esters.[13] This transformation is valuable for converting the hydroxyl group of an alcohol into a good leaving group (sulfonate), which can then participate in subsequent substitution or elimination reactions.[14]

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the substitution of the bromine atom on the aromatic ring. For an SNAr reaction to occur, two primary conditions must be met: the presence of a good leaving group on the ring (in this case, bromide) and strong electron-withdrawing groups positioned ortho or para to the leaving group.[8] this compound perfectly meets these criteria.

The mechanism is a two-step addition-elimination process:

-

Addition: The nucleophile attacks the carbon atom bearing the bromine (C4), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7]

-

Elimination: The aromaticity is restored by the elimination of the bromide leaving group.

The stability of the Meisenheimer complex is the key to this pathway. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho-nitro group and the para-sulfonyl chloride group. This delocalization provides a low-energy pathway for the reaction to proceed.[7][8]

Caption: Logical workflow of the S(N)Ar addition-elimination mechanism.

Data Presentation: Reactivity Profile

The choice of reaction pathway is highly dependent on the nucleophile and conditions. The following table summarizes the expected outcomes.

| Nucleophile Class | Reagent Example | Primary Reaction Site | Expected Product Class | Causality & Experimental Insight |

| Primary Amines | Aniline, Benzylamine | Sulfur Atom | N-substituted Sulfonamide | The nitrogen lone pair is highly nucleophilic towards the electrophilic sulfur. The reaction is fast and typically high-yielding. A base is required to scavenge HCl.[10] |

| Secondary Amines | Diethylamine | Sulfur Atom | N,N-disubstituted Sulfonamide | Similar to primary amines, but sterically more demanding. Reaction rates may be slower. |

| Alcohols | Methanol, Ethanol | Sulfur Atom | Sulfonate Ester | Requires a base (e.g., pyridine) to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[13] |

| Alkoxides | Sodium Methoxide | Ring Carbon (C4) | 4-Methoxy-3-nitrobenzenesulfonyl chloride | Strong, hard nucleophiles like alkoxides can favor the SNAr pathway, especially at elevated temperatures. The solvent choice (e.g., the parent alcohol) is critical. |

| Thiols | Thiophenol | Sulfur Atom | Thiosulfonate | Thiols are excellent nucleophiles for sulfur, leading to the formation of a thiosulfonate ester. |

| Thiolates | Sodium Thiophenoxide | Ring Carbon (C4) | 4-(Phenylthio)-3-nitrobenzenesulfonyl chloride | The soft, highly nucleophilic thiolate anion can readily participate in SNAr, displacing the bromide. |

Experimental Protocols

Trustworthiness & Safety: All reactions involving sulfonyl chlorides should be conducted in a well-ventilated fume hood. These compounds are corrosive and moisture-sensitive. Anhydrous solvents and inert atmospheres (Nitrogen or Argon) are recommended for optimal results and reproducibility.

Protocol for Sulfonamide Synthesis (Pathway A)

This protocol describes a general procedure for the reaction with a primary amine.

Objective: To synthesize N-Benzyl-4-bromo-3-nitrobenzenesulfonamide.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Pyridine or Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Base & Nucleophile: Add the base (e.g., pyridine, 1.5 equiv) to the stirred solution, followed by the dropwise addition of benzylamine (1.1 equiv).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Protocol for Nucleophilic Aromatic Substitution (SNAr) (Pathway B)

This protocol provides a general method for displacing the bromine atom with an alkoxide.

Objective: To synthesize 4-Methoxy-3-nitrobenzenesulfonyl chloride.

Materials:

-

This compound (1.0 equiv)

-

Sodium Methoxide (1.2 equiv, either as a solid or a solution in methanol)

-

Anhydrous Methanol or an anhydrous aprotic solvent like DMF

-

Ammonium Chloride (NH₄Cl) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent (e.g., DMF).

-

Nucleophile Addition: Add sodium methoxide (1.2 equiv) portion-wise at room temperature. Note: The reaction may be exothermic.

-

Reaction: Heat the mixture to a specified temperature (e.g., 50-80°C) and stir for 2-8 hours, monitoring by TLC or LC-MS.

-

Quenching: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker of saturated NH₄Cl solution.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine (2x). Dry the solution over anhydrous Na₂SO₄.

-

Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography to isolate the desired SNAr product.

Conclusion

This compound is a privileged scaffold whose reactivity can be precisely controlled by the judicious choice of nucleophile and reaction conditions. The inherent competition between nucleophilic attack at the sulfur center and Nucleophilic Aromatic Substitution on the ring is not a limitation but rather a feature that expands its synthetic utility. For drug development professionals and researchers, a deep, mechanistic understanding of these pathways is essential for designing efficient synthetic routes to complex sulfonamides and other novel molecular architectures. This guide provides the foundational principles and practical methodologies to effectively harness the dual reactivity of this versatile chemical intermediate.

References

- 1. 4-bromo-3-nitrobenzene-1-sulfonyl chloride | 4750-22-5 [chemicalbook.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Page loading... [guidechem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 4-Bromo-3-nitrobenzenesulfonyl Chloride

Foreword: Unveiling a Powerhouse Reagent in Modern Synthesis

For the discerning researcher, scientist, and drug development professional, the selection of a reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. 4-Bromo-3-nitrobenzenesulfonyl chloride stands as a testament to the power of strategic molecular design. It is not merely a sulfonyl chloride; it is a highly activated, precisely functionalized electrophile engineered for robust and selective bond formation. The presence of two potent electron-withdrawing groups—a nitro group and a bromine atom—on the aromatic ring dramatically enhances the electrophilicity of the sulfonyl sulfur. This activation transforms the molecule into a superior reagent for the synthesis of sulfonamides and for the protection of amines, particularly in the complex settings of pharmaceutical and agrochemical research. This guide provides a comprehensive exploration of its core attributes, from its fundamental electronic properties to its field-proven applications, offering both the theoretical underpinnings and the practical, actionable protocols required for its successful implementation in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the bedrock of its safe and effective use.

| Property | Value | Source |

| CAS Number | 4750-22-5 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₄S | [1][2] |

| Molecular Weight | 300.51 g/mol | [1][2] |

| Appearance | Typically a solid | N/A |

| InChI Key | OHJQQLFBGSDTEY-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)--INVALID-LINK--[O-])Br | [1][] |

Safety and Handling:

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[]

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.[] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

The Electronic Architecture: A Deep Dive into Electrophilicity

The exceptional reactivity of this compound is a direct consequence of its electronic structure. The sulfonyl chloride group (-SO₂Cl) itself is inherently electrophilic due to the polarization of the S-Cl bond and the electron-withdrawing nature of the two oxygen atoms. However, the substituents on the benzene ring elevate this reactivity to a new level.

Inductive and Resonance Effects:

Both the nitro group (-NO₂) and the bromine atom (-Br) are electron-wasting groups (EWGs).

-

Nitro Group: The nitro group is one of the most powerful EWGs. It deactivates the aromatic ring towards electrophilic substitution through both a strong -I (inductive) and a strong -M (mesomeric or resonance) effect. This potent electron withdrawal significantly increases the partial positive charge on the sulfonyl sulfur atom, making it a much harder electrophile and thus more susceptible to nucleophilic attack.

-

Bromine Atom: Bromine also acts as an EWG, primarily through its -I effect, further enhancing the electrophilicity of the sulfur center.

The cumulative effect of these two groups renders the sulfur atom of this compound highly electron-deficient and, therefore, a potent electrophile.

Quantitative Insights from Kinetic Studies and Hammett Analysis

While a qualitative understanding is useful, quantitative data provides a more rigorous framework for predicting and comparing reactivity. Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides offer a clear picture of how substituents influence electrophilicity. The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for this analysis, where σ is the substituent constant and ρ is the reaction constant.[4]

-

Substituent Constants (σ): Electron-withdrawing groups have positive σ values. For the substituents on our target molecule:

-

Reaction Constant (ρ): For the alkaline hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive (e.g., +1.564), indicating that the reaction is accelerated by electron-withdrawing substituents that can stabilize the developing negative charge in the transition state.[7]

Given the large positive σ values for both the nitro and bromo groups, we can confidently predict that this compound will have a significantly faster rate of nucleophilic substitution compared to unsubstituted benzenesulfonyl chloride or those bearing electron-donating groups. Kinetic data from studies on related compounds confirms this trend, showing that sulfonyl chlorides with nitro groups are substantially more reactive. For instance, the rate constant for the isotopic chloride exchange of 3-nitrobenzenesulfonyl chloride is approximately 36 times greater than that of the unsubstituted parent compound. The additional inductive pull from the bromine atom in this compound would be expected to increase this reactivity even further.

Caption: Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur.

Synthesis of this compound

A reliable supply of this reagent is crucial. While it is commercially available, an in-house synthesis may be required. A robust method involves the diazotization of 4-bromo-3-nitroaniline followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst.

Experimental Protocol: Synthesis via Diazotization

This procedure is adapted from established methods for the synthesis of sulfonyl chlorides from anilines.[1][8]

Materials:

-

4-Bromo-3-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, suspend 4-bromo-3-nitroaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated HCl.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Sulfonyl Chloride Formation:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, manageable effervescence.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water. A solid precipitate of the crude sulfonyl chloride should form.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Core Application I: Synthesis of Biologically Relevant Sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides. The high electrophilicity of the reagent ensures rapid and high-yielding reactions with a broad range of primary and secondary amines. The resulting sulfonamides are of significant interest in drug discovery, with this structural motif present in numerous approved drugs, including kinase inhibitors.[9]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (e.g., Triethylamine (TEA) or Pyridine, 2.0 equiv)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the amine (1.0-1.2 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add the base (e.g., triethylamine, 2.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.

-

Core Application II: Amine Protection Strategy

In multi-step synthesis, the protection of nucleophilic amine groups is often necessary to prevent unwanted side reactions. The 4-bromo-3-nitrophenylsulfonyl ("nosyl-type") group serves as a robust protecting group for amines. The resulting sulfonamide is stable to a wide range of reaction conditions, including strongly acidic conditions used for Boc deprotection.[10]

Orthogonality and Deprotection

A key advantage of the nosyl-type protecting group is its unique deprotection condition, which imparts orthogonality with other common protecting groups. While stable to acid (unlike Boc) and catalytic hydrogenation (unlike Cbz), the nosyl group is readily cleaved under mild, nucleophilic conditions, typically using a thiol and a base.[11]

Experimental Protocol: Protection and Deprotection of an Amine

Part A: Protection of a Primary Amine

The protocol is identical to the sulfonamide synthesis described above. The amine is treated with this compound in the presence of a base to form the stable sulfonamide.

Part B: Deprotection of the 4-Bromo-3-nitrobenzenesulfonamide

This procedure is based on the well-established Fukuyama deprotection method.[11]

Materials:

-

N-(4-bromo-3-nitrophenylsulfonyl) protected amine (1.0 equiv)

-

Thiophenol (2.0-3.0 equiv)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup:

-

Dissolve the protected amine (1.0 equiv) in anhydrous MeCN or DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Add thiophenol (2.0-3.0 equiv) to the mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the free amine.

-

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate and water.

-

Wash the organic layer with aqueous sodium bicarbonate solution to remove the thiophenol.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude amine can be purified by flash column chromatography on silica gel to yield the deprotected product.

-

Caption: Orthogonal protection and deprotection strategy using the nosyl-type group.

Applications in Drug Discovery and Development

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, and highly activated sulfonyl chlorides are indispensable tools for its installation. While a specific blockbuster drug may not be directly synthesized from this compound, this reagent is emblematic of the class of compounds used to construct complex, biologically active molecules. Its utility is particularly evident in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[9][12]

For example, the synthesis of Vemurafenib, a potent BRAF kinase inhibitor, involves the formation of a key sulfonamide bond.[13] Although the specific sulfonyl chloride used in the reported syntheses may vary, the fundamental reaction is one for which this compound is exceptionally well-suited due to its high reactivity. Furthermore, patent literature discloses the use of this compound in the synthesis of novel benzenesulfonamide IDH mutant inhibitors, highlighting its direct relevance in the development of cutting-edge anticancer agents.[] The bromine atom also serves as a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is far more than a simple building block. It is a high-performance reagent whose reactivity has been finely tuned by the strategic placement of powerful electron-withdrawing groups. This enhanced electrophilicity translates directly to tangible benefits in the laboratory: faster reaction times, higher yields, and broader substrate scope in the synthesis of sulfonamides. Its utility as a robust, yet mildly cleavable, protecting group for amines provides an essential tool for orthogonal synthetic strategies. For scientists engaged in the demanding fields of drug discovery and complex molecule synthesis, a deep understanding and proficient application of this reagent can provide a distinct competitive advantage, accelerating the path from initial design to final product.

References

- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 2. 4-Bromo-3-nitrobenzene-1-sulfonyl chloride | 4750-22-5 | EAA75022 [biosynth.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 6. Hammett substituent constants [stenutz.eu]

- 7. thno.org [thno.org]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage of 4-Bromo-3-nitrobenzenesulfonyl chloride

An In-depth Technical Guide: Optimizing the Viability of 4-Bromo-3-nitrobenzenesulfonyl Chloride: A Guide to Stability and Storage for Researchers and Drug Development Professionals

Core Principles for Handling a High-Value Reagent

This compound is a pivotal reagent in synthetic chemistry, valued for its role in constructing complex molecular architectures, particularly in the development of novel therapeutics. However, its utility is directly linked to its chemical integrity. The presence of a highly reactive sulfonyl chloride moiety renders the compound exceptionally sensitive to environmental conditions, primarily moisture. Improper handling and storage do not merely reduce the quality of the reagent; they can compromise experimental outcomes, leading to diminished yields, impure products, and a significant loss of time and resources.

This guide provides a comprehensive framework for maintaining the stability and purity of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions that safeguard this critical compound.